

# KX2-361 mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

Get Quote

## Dual Mechanism of Action

**KX2-361** uniquely inhibits two critical cellular processes, providing a potent anti-cancer effect. The compound acts as a **peptide-substrate-directed inhibitor**, meaning it binds to the peptide substrate site of Src kinase rather than competing at the common ATP-binding site [1] [2]. Its dual actions are:

- **Src Kinase Inhibition:** **KX2-361** inhibits the autophosphorylation and activity of Src, a non-receptor tyrosine kinase that regulates essential signaling pathways involved in cell proliferation, survival, migration, and metabolism [3] [2] [4].
- **Tubulin Polymerization Inhibition:** The drug binds directly to tubulin, disrupting microtubule architecture and function. This leads to cell cycle arrest and is a classic mechanism for targeting rapidly dividing cells [1] [5].

The following diagram illustrates how these two mechanisms converge to exert anti-tumor effects.



[Click to download full resolution via product page](#)

## Key Experimental Data and Findings

The biological activity of **KX2-361** has been characterized through a series of *in vitro* and *in vivo* studies.

**Table 1: *In Vitro* Anti-Cancer Activity of KX2-361**

| Assay Type             | Cell Line/System              | Key Findings                                           | Concentration/IC <sub>50</sub>                |
|------------------------|-------------------------------|--------------------------------------------------------|-----------------------------------------------|
| Src Inhibition         | GL261 murine glioblastoma     | Reduced autophosphorylation of Src                     | Effects observed at 0-200 nM over 24-72 h [3] |
| Cell Cycle Analysis    | U87 human glioma              | Promoted cell cycle arrest at G2/M phase               | Virtual complete arrest at 270 nM [3]         |
| Apoptosis Induction    | U87, GL261, T98G glioma lines | Induced programmed cell death                          | Effects observed at 0-800 nM [3]              |
| Tubulin Polymerization | Purified tubulin (cell-free)  | Inhibited <i>in vitro</i> assembly of tubulin polymers | 5 μM [3]                                      |

**Table 2: *In Vivo* Pharmacokinetics and Efficacy**

| Parameter                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   | Model System | Results |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|---------|
| <b>Brain Penetration</b>   Mice (oral dosing, 20 mg/kg)   <b>C<sub>max</sub></b> : 4025 ± 319 ng/g in brain at 15 min. <b>AUC<sub>last</sub></b> : 5044 ± 355 h·ng/g [3]     <b>Oral Bioavailability</b>   Mice   Good oral bioavailability [5]     <b>Therapeutic Efficacy</b>   Orthotopic GL261 glioblastoma in C57BL/6 mice   Significantly delayed tumor progression and produced long-term survival [3] [5]     <b>Immune System Role</b>   Orthotopic GL261 model in immunodeficient mice   Long-term survival <b>not observed</b> ; efficacy requires an adaptive immune system [5] |              |         |

## Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited in the literature.

**Table 3: Summary of Key Experimental Protocols**

| Investigation                               | Detailed Methodology                                                                                                                                                                                                                                                                                                                                |
|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Src Inhibition Assay</b>                 | GL261 cells were treated with KX2-361 (0-200 nM) for 24 to 72 hours. The reduction in Src autophosphorylation (a key indicator of Src kinase activity) was analyzed, likely via western blotting using phospho-specific antibodies [3].                                                                                                             |
| <b>Cell Cycle Analysis</b>                  | U87 human glioma cells were treated with a concentration gradient of KX2-361 (up to 270 nM). The DNA content of the cells was then analyzed using flow cytometry (e.g., Propidium Iodide staining) to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [3].                                                         |
| <b>Apoptosis Assay</b>                      | Apoptosis induction in U87, GL261, and T98G cell lines was assessed after treatment with KX2-361 (0-800 nM). A common method for this is flow cytometry using Annexin V/propidium iodide double staining to distinguish apoptotic from live or necrotic cells [3].                                                                                  |
| <b>*In Vitro* Tubulin Polymerization</b>    | A cell-free system with purified tubulin was used. The assembly of tubulin into polymers (microtubules) was monitored spectrophotometrically (by light scattering or turbidity) in the presence and absence of KX2-361 (5 $\mu$ M) [3].                                                                                                             |
| <b>*In Vivo* Pharmacokinetic (PK) Study</b> | Mice were orally administered KX2-361 at 20 mg/kg. At various time points post-dosing, blood plasma and brain tissue were collected. Drug concentrations in these samples were quantified using techniques like LC-MS/MS to determine key PK parameters: maximum concentration ( $C_{max}$ ) and area under the concentration-time curve (AUC) [3]. |
| <b>*In Vivo* Efficacy Study</b>             | A syngeneic orthotopic glioblastoma model was established by implanting GL261 cells into the brains of C57BL/6 mice. Mice were then treated with KX2-361 (orally), and therapeutic effect was evaluated by monitoring survival rates and tumor progression over time [5].                                                                           |

## Research Implications and Future Directions

**KX2-361** represents a significant advancement in cancer therapeutics, primarily due to its **dual mechanism** and favorable drug properties. Its ability to **readily cross the blood-brain barrier** addresses a major challenge in treating brain tumors [5]. Furthermore, the finding that its *in vivo* efficacy depends on a functional adaptive immune system suggests that **KX2-361** may work in concert with the body's own

defenses to achieve long-term tumor control, opening avenues for combination therapies with immunotherapies [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Discovery of Novel Dual Mechanism of Action Src ... [pubmed.ncbi.nlm.nih.gov]
2. KX2-361 - Ligands [guidetopharmacology.org]
3. KX2-361 (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]
4. Src: coordinating metabolism in cancer | Oncogene [nature.com]
5. KX2-361: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [KX2-361 mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548108#kx2-361-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)